molecular formula C12H14Cl2N2 B1371164 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 1171078-98-0

1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

Cat. No.: B1371164
CAS No.: 1171078-98-0
M. Wt: 257.16 g/mol
InChI Key: UTBGFVQFQXGVNO-UHFFFAOYSA-N
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Description

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this specific hydrochloride salt is not publicly available, insights can be inferred from related pyrazole derivatives:

  • Pyrazole ring geometry : In analogous 3,5-dimethylpyrazole structures, the ring exhibits planarity with bond lengths of approximately 1.34 Å for N–N and 1.38 Å for C–N.
  • Chloromethylbenzyl group : Substituents on the benzene ring typically adopt a para configuration, as seen in structurally similar compounds like 4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole.

Table 2: Hypothetical Crystallographic Parameters

Parameter Predicted Value Basis of Inference
Crystal system Monoclinic Common for aromatic hydrochlorides
Space group P2$$_1$$/c Observed in related pyrazole salts
Unit cell dimensions a = 8–10 Å, b = 12–14 Å, c = 7–9 Å Similar substituted pyrazoles
Coordination geometry Tetrahedral (N–H$$^+$$···Cl$$^-$$) Protonated pyrazole interacting with Cl$$^-$$

Experimental challenges in crystallization may arise from the flexibility of the chloromethyl group and the hygroscopic nature of hydrochloride salts.

Tautomeric Behavior and Hydrogen Bonding Networks

Pyrazole derivatives exhibit tautomerism, but the hydrochloride form suppresses this due to nitrogen protonation:

  • Tautomer inhibition : Protonation at the pyrazole N1 position locks the ring into a single tautomeric form, unlike neutral pyrazoles where proton exchange between N1 and N2 occurs.
  • Hydrogen bonding : The hydrochloride salt forms a robust N–H$$^+$$···Cl$$^-$$ interaction (2.8–3.0 Å), as observed in related structures like 3,5-dimethylpyrazole hydrochloride. Additional weak C–H···Cl interactions (3.3–3.5 Å) may stabilize the crystal lattice.

Key hydrogen bond metrics :

  • N–H$$^+$$···Cl$$^-$$ : Bond angle ≈ 165–175°, length ≈ 2.85 Å.
  • C–H···Cl : Secondary interactions involving methyl or chloromethyl groups.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

Table 3: Free Base vs. Hydrochloride Properties

Property Free Base Hydrochloride Salt
Solubility Low in polar solvents High in water and methanol
Melting point Not reported Decomposes >200°C
Stability Air-stable Hygroscopic
Protonation state Neutral pyrazole ring N1-protonated
Hydrogen bonding Intermolecular N–H···N networks Ionic N–H$$^+$$···Cl$$^-$$ dominant

Structural implications :

  • The hydrochloride salt enhances solubility via ionic interactions but complicates crystallization due to hygroscopicity.
  • Protonation alters electron distribution, affecting reactivity in synthetic applications (e.g., nucleophilic substitution at the chloromethyl group).

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2.ClH/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12;/h3-7H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBGFVQFQXGVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of 3,5-Dimethyl-1-phenyl-1H-pyrazole

The primary and most established method to prepare 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride involves the chloromethylation of 3,5-dimethyl-1-phenyl-1H-pyrazole. The reaction typically proceeds as follows:

  • Reactants: 3,5-dimethyl-1-phenyl-1H-pyrazole, formaldehyde (or chloromethylating agents like chloromethyl methyl ether), and hydrochloric acid.
  • Catalyst: Zinc chloride or similar Lewis acids to facilitate chloromethylation.
  • Mechanism: Formation of an intermediate chloromethyl ether, which then cyclizes to attach the chloromethyl group at the para position of the phenyl ring.
  • Conditions: The reaction is carried out in anhydrous solvents such as dichloromethane or ethanol at low temperatures (0–5°C) to minimize side reactions and improve selectivity.
  • Post-reaction: The crude product is treated with hydrogen chloride gas in ethanol to form the hydrochloride salt.
  • Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) yields a product with purity >95%.

Alternative Synthetic Approaches

  • Cyclocondensation: Some methods start from substituted hydrazines and β-diketones or α,β-unsaturated ketones to form pyrazole rings, followed by chloromethylation at the phenyl ring.
  • Transition Metal Catalysis: Ortho-arylation or functionalization of pyrazole derivatives using palladium or copper catalysts can be employed to introduce chloromethyl groups under controlled conditions.
  • Continuous Flow Reactors: Industrial production may involve continuous flow techniques to enhance mixing, heat transfer, and safety, especially when handling chloromethylating agents.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Chloromethylation Formaldehyde + HCl + ZnCl₂, 0–5°C Introduce chloromethyl group Use anhydrous solvent (e.g., DCM)
Salt Formation HCl gas in ethanol Formation of hydrochloride salt Ensures stability and purity
Purification Recrystallization from ethanol/water (3:1) Remove impurities Achieves >95% purity

Characterization and Yield Optimization

Reaction Variants and Functionalization

Substitution Reactions

The chloromethyl group is highly reactive and undergoes nucleophilic substitution with amines, thiols, or alcohols to form diverse derivatives. Common bases used include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Cyclization Reactions

Intramolecular cyclization facilitated by the chloromethyl group can lead to fused heterocyclic compounds under catalytic conditions:

Catalyst/Reagent Conditions Product Type Yield Reference
CuI, DIPEA, DMF 120°C, 12 hours Pyrazolo[1,5-a]pyrimidine 63%
FeCl₃, CH₃CN Reflux, 8 hours Pyrazolo[3,4-b]quinoline scaffold 55%

Electrophilic Aromatic Substitution

The phenyl ring can undergo nitration and sulfonation preferentially at the para position relative to the pyrazole:

Reaction Conditions Product Yield Reference
Nitration HNO₃/H₂SO₄, 0°C to RT, 2h 1-(4-Nitrophenyl)-4-(chloromethyl)-3,5-dimethyl-1H-pyrazole 68%
Sulfonation ClSO₃H, CH₂Cl₂, −10°C, 1h 1-(4-Sulfophenyl)-4-(chloromethyl)-3,5-dimethyl-1H-pyrazole 72%

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Chloromethylation + HCl salt 3,5-dimethyl-1-phenyl-1H-pyrazole, formaldehyde, HCl, ZnCl₂, 0–5°C 80+ >95 Most common, reliable method
Cyclocondensation + chloromethylation Substituted hydrazines + β-diketones, then chloromethylation 70–85 >90 Alternative synthetic route
Transition metal catalysis Pd or Cu catalysts, controlled temperature 60–75 >90 For functionalized derivatives
Continuous flow chloromethylation Flow reactors, methylal or trioxymethylene Industrial scale High Safer, scalable production

Research Findings and Practical Considerations

  • Use of safer chloromethylating agents like methylal reduces hazardous by-products compared to chloromethyl methyl ether.
  • Low temperatures and anhydrous conditions are critical to minimize side reactions such as over-chlorination or polymerization.
  • The hydrochloride salt form improves compound stability and solubility, facilitating handling and biological applications.
  • Purification by recrystallization is preferred over chromatography for scalability and cost-effectiveness.
  • Characterization by multiple analytical techniques ensures structural integrity and batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1-[4-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride has been studied for its pharmacological properties, which include:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial effects. The chloromethyl group enhances the compound's interaction with microbial targets, potentially increasing its efficacy against bacterial strains .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory activities. This compound may inhibit pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs .
  • Analgesic Effects : Similar to other pyrazole derivatives, this compound may possess analgesic properties, providing pain relief mechanisms through modulation of pain pathways .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • Intermediate in Synthesis : It can be utilized as an intermediate in the synthesis of more complex pyrazole derivatives with enhanced biological activities. For example, it has been used to synthesize compounds exhibiting significant pharmacological activities through various chemical reactions including cyclocondensation and chloroformylation .

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde from 1-[4-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride. The reaction involved refluxing the compound with phenolic derivatives to yield products with enhanced pharmacological profiles. The resulting compounds were characterized using IR spectroscopy and X-ray crystallography, confirming their structural integrity and potential applications in medicinal chemistry .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial activity of pyrazole derivatives synthesized from 1-[4-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride. The results indicated that these derivatives exhibited significant inhibition against various bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
Target Compound C₁₂H₁₄Cl₂N₂ 257.16 4-(chloromethyl)phenyl, 3,5-dimethyl Metal complex precursor, ligand synthesis
N,N'-Pt complex with benzylsulfanyl pyrazole C₃₄H₃₆Cl₂N₆PtS₃ 914.30 Benzylsulfanyl, Pt coordination Cytotoxicity (Jurkat, K562 cells)
1-(4-(chloromethyl)thiazol-2-yl)phenyl urea (8a) C₁₈H₁₄ClN₃OS 362.10 Chloromethylthiazole, 3-fluorophenyl Enzyme inhibition (urea-based ligands)
1f (Ru-catalyzed derivative) C₁₁H₁₂ClO₂S 257.73 Dimethyl(oxo)-λ⁶-sulfanylidene Catalysis, DFT-supported mechanisms
4-(Chloromethyl)-1-(methanesulfonylethyl) analog C₉H₁₆Cl₂N₂O₂S 287.21 Methanesulfonylethyl, chloromethyl Solubility-enhanced scaffold

Key Observations :

  • Chloromethyl Reactivity : The target compound’s -CH₂Cl group enables facile alkylation or cross-coupling, contrasting with sulfanyl (-S-R) or sulfonyl (-SO₂-R) groups in analogs, which prioritize metal coordination (e.g., Pt complexes ) or electron-withdrawing effects (e.g., catalytic intermediates ).
  • Biological Activity : Pyrazole-based Pt complexes with sulfanyl substituents (e.g., cyclohexylsulfanyl) exhibit 3× higher cytotoxicity than benzylsulfanyl analogs , suggesting that bulkier substituents enhance anticancer activity. The target compound’s chloromethyl group may require further derivatization (e.g., thiolation) to achieve comparable efficacy.
  • Physical Properties : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 1f (melting point: 137.3–138.5°C ), which lacks ionic character.

Biological Activity

1-[4-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride, with the chemical formula C12_{12}H14_{14}Cl2_{2}N2_2 and CAS number 1171078-98-0, is a compound that has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.

  • Molecular Weight : 257.16 g/mol
  • Molecular Formula : C12_{12}H14_{14}Cl2_{2}N2_2
  • CAS Number : 1171078-98-0

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. Pyrazole derivatives are known for their ability to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), protein kinases, and carbonic anhydrases.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have highlighted the following findings:

  • Cytotoxicity Against Tumor Cell Lines : The compound has shown promising results in inhibiting the proliferation of several cancer cell lines. For instance, IC50_{50} values for related pyrazole compounds against leukemia cell lines have been reported in the range of 5.8–5.9 µM, indicating strong activity .
  • Comparative Activity : In comparative studies, certain derivatives of pyrazolo[4,3-e][1,2,4]triazines demonstrated higher antiproliferative activity than established chemotherapeutics like cisplatin and 5-fluorouracil . This suggests that 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride may possess similar or enhanced efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds often correlates with specific structural features. Key observations include:

  • Chloromethyl Substitution : The presence of the chloromethyl group enhances the compound's interaction with target proteins, improving its inhibitory potential against kinases and other enzymes .
  • Dimethyl Substitution : The dimethyl groups at positions 3 and 5 contribute to the lipophilicity and overall stability of the compound, which are critical for cellular uptake and bioactivity .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives:

  • Antiproliferative Studies : A study evaluating various pyrazolo[4,3-e][1,2,4]triazine derivatives found that compounds with similar structures to 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride exhibited potent activity against multiple cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) .
  • Inhibition of CDK Activity : Another study reported that related pyrazolo compounds effectively inhibited CDK2 and CDK9 with IC50_{50} values as low as 0.36 µM for CDK2, indicating a strong potential for development as therapeutic agents in cancer treatment .

Data Table: Biological Activity Overview

Compound NameTarget Cell LinesIC50_{50} (µM)Mechanism
Pyrazolo[4,3-e][1,2,4]triazine derivativeK562 (Leukemia), A549 (Lung Cancer)5.8 - 5.9CDK Inhibition
1-[4-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochlorideMCF-7 (Breast Cancer), HeLaTBDKinase Inhibition

Q & A

Q. What are the established synthetic pathways for 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. For example, hydrazine derivatives (e.g., 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine) react with 1,3-diketones (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under reflux for 12 hours. Post-reaction workup includes quenching with water, extraction with ethyl acetate, and purification via column chromatography or recrystallization (e.g., dichloromethane) . Base-assisted reactions (e.g., triethylamine) may neutralize HCl byproducts in analogous pyrazole syntheses .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Determines crystal packing and bond angles (e.g., C–H distances of 0.93 Å in analogous pyrazoles) .
  • FTIR : Identifies functional groups (e.g., C=O stretching in pyrazole-carboximidamide derivatives at ~1650 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.3 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H⁺] for C₁₆H₁₇ClN₃·HCl ≈ 322.1 g/mol) .

Q. How does the hydrochloride salt form affect solubility and stability?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays. Stability studies require pH-controlled environments (e.g., phosphate buffer at pH 7.4) and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the chloromethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., antitumor activity in MCF-7 vs. HepG2 cells) .
  • Structural Analog Studies : Replace the chloromethyl group with bromo/fluoro substituents to isolate electronic effects .
  • Computational Docking : Map interactions with biological targets (e.g., COX-2 or EGFR kinases) using Schrödinger Suite or AutoDock to explain variance in activity .

Q. How do substitution patterns on the pyrazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : 3,5-Dimethyl groups hinder Buchwald-Hartwig amination at the N1 position, requiring bulky ligands (e.g., XPhos) .
  • Electronic Effects : Electron-withdrawing chloromethyl groups activate the phenyl ring for SNAr reactions (e.g., substitution with thiols at 80°C in DMF) .
  • Kinetic Studies : Monitor reaction progress via HPLC to compare rates of Suzuki-Miyaura coupling with para-substituted aryl boronic acids .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

  • Methodological Answer :
  • Radical Scavenging Assays : Use DPPH or ABTS to quantify antioxidant capacity linked to the pyrazole’s conjugated π-system .
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict susceptibility to singlet oxygen or peroxide-mediated degradation .
  • LC-MS/MS Degradation Profiling : Identify oxidation byproducts (e.g., hydroxylated phenyl derivatives) under H₂O₂ exposure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.